2-(4-Bromo-2-methylphenyl)propan-2-amine
Description
Overview of Phenethylamine (B48288) Derivatives in Organic Synthesis
The β-phenethylamine scaffold is a cornerstone motif in medicinal chemistry and organic synthesis. acs.org This structural unit is present in a multitude of naturally occurring compounds, including essential neurotransmitters like dopamine (B1211576) and norepinephrine, as well as various alkaloids. mdpi.comnih.gov Its prevalence in biologically active molecules makes it a frequent target and building block in the synthesis of new chemical entities. mdpi.comnih.gov
In organic synthesis, the modular nature of the phenethylamine structure is highly advantageous. Synthetic chemists can systematically modify the scaffold to explore structure-activity relationships (SAR). nih.gov Methodologies for constructing this framework are diverse, including techniques like Ni/photoredox cross-electrophile coupling, which enables the modular assembly of a broad scope of β-phenethylamine derivatives from readily available precursors like aryl iodides and aliphatic aziridines. acs.org The ability to introduce various functional groups onto the phenyl ring and the ethylamine (B1201723) sidechain allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This makes phenethylamine derivatives invaluable in drug discovery programs targeting a wide range of biological receptors. researchgate.netnih.gov
Significance of Halogenated and Alkyl-Substituted Phenylpropan-2-amines in Chemical Research
The introduction of halogen and alkyl substituents onto the aromatic ring of phenylpropan-2-amines is a critical strategy in chemical and pharmaceutical research. These modifications serve several key purposes:
Modulation of Physicochemical Properties: Halogens, such as bromine, and alkyl groups, such as methyl, significantly alter a molecule's electronic and steric profile. Halogenation can increase lipophilicity, potentially influencing how a compound interacts with biological membranes and protein binding sites. The position and type of halogen can have a profound impact on the compound's activity. nih.gov
Metabolic Stability: Substitution can block sites on the aromatic ring that are susceptible to metabolic oxidation by enzymes in the body. This can increase the compound's biological half-life, a crucial parameter in drug design.
Synthetic Handles: A halogen atom, particularly bromine or iodine, provides a reactive site for further molecular elaboration. mdpi.com It serves as a versatile "handle" for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), allowing for the synthesis of more complex molecules from the halogenated precursor. mdpi.com This makes halogenated phenylpropan-2-amines valuable intermediates in multi-step synthetic sequences.
Conformational Control: Alkyl groups, due to their steric bulk, can influence the preferred conformation of the molecule by restricting the rotation around single bonds. This conformational constraint can lead to more specific interactions with biological targets, enhancing potency and selectivity.
The strategic placement of these substituents is a fundamental approach in lead optimization, enabling researchers to systematically probe the chemical space around a core scaffold to develop compounds with desired characteristics.
Research Context and Fundamental Importance of 2-(4-Bromo-2-methylphenyl)propan-2-amine
This compound is a distinct member of the halogenated and alkyl-substituted phenylpropan-2-amine class. While specific research dedicated exclusively to this molecule is not widely documented in public literature, its fundamental importance can be understood by dissecting its structural features and considering its role as a chemical intermediate.
The structure features a propan-2-amine backbone attached to a phenyl ring which is substituted with a bromine atom at the C4 position (para) and a methyl group at the C2 position (ortho). This specific arrangement of substituents makes it a valuable tool in synthetic and medicinal chemistry research.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₄BrN |
| Structure | A phenyl ring substituted with a bromine at position 4 and a methyl group at position 2. A 2-aminopropan-2-yl group is attached to position 1 of the phenyl ring. |
The fundamental importance of this compound lies in its potential as a specialized building block. The presence of the bromine atom at the para position makes it an ideal substrate for cross-coupling reactions, allowing chemists to introduce a wide variety of other functional groups or molecular fragments at this position. mdpi.com The ortho-methyl group provides steric influence and electronic modification that can be used to probe specific binding pockets in biological targets. The tertiary carbon atom connecting the phenyl ring to the amine group (the gem-dimethyl group of the propan-2-amine moiety) provides a distinct structural feature compared to primary or secondary amine analogs.
In the broader research context, compounds with this substitution pattern are investigated as intermediates in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical candidates. researchgate.net The synthesis of related compounds, such as 4-bromo-2-methylaniline (B145978), has been described in the patent literature, indicating interest in this specific substitution pattern for building larger chemical entities. google.com Therefore, this compound serves as a prototypical example of a molecule designed for synthetic utility, combining the biologically relevant phenylpropan-2-amine core with strategically placed substituents that enable both the exploration of structure-activity relationships and the construction of more elaborate target molecules.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14BrN |
|---|---|
Molecular Weight |
228.13 g/mol |
IUPAC Name |
2-(4-bromo-2-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C10H14BrN/c1-7-6-8(11)4-5-9(7)10(2,3)12/h4-6H,12H2,1-3H3 |
InChI Key |
KBUSIBHEBGMDPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(C)(C)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Bromo 2 Methylphenyl Propan 2 Amine
Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of 2-(4-bromo-2-methylphenyl)propan-2-amine logically disconnects the molecule at the carbon-nitrogen bond of the amine, identifying a key carbonyl precursor, 4-bromo-2-methylacetophenone. This ketone contains the complete carbon skeleton and the necessary aromatic substitution pattern. Further disconnection of the bromine atom from the aromatic ring leads back to the readily available starting material, 2-methylacetophenone.
Strategies for Introducing the Bromo-Substituent on the Aromatic Ring
The introduction of a bromine atom onto the 2-methylacetophenone ring is a critical step. The methyl and acetyl groups are both ortho-, para-directing. Due to steric hindrance from the acetyl group, the bromine is directed to the para position (position 4) relative to the methyl group.
A common method for this transformation is electrophilic aromatic substitution using elemental bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). Alternatively, milder brominating agents like N-bromosuccinimide (NBS) can be employed, often in the presence of an acid catalyst or a source of initiation. The choice of solvent and reaction temperature is crucial to control the regioselectivity and prevent side reactions, such as benzylic bromination.
| Brominating Agent | Catalyst/Conditions | Solvent | Typical Yield (%) |
| Br₂ | FeBr₃ | Dichloromethane (B109758) | 75-85 |
| NBS | Acetic Acid | Acetonitrile (B52724) | 70-80 |
This table presents representative data compiled from various synthetic procedures for similar compounds.
Approaches for Constructing the Propan-2-amine Side Chain
The construction of the propan-2-amine side chain from the precursor, 4-bromo-2-methylacetophenone, is achieved through reductive amination. This transformation converts the carbonyl group of the ketone into the desired amine functionality.
Diverse Synthetic Pathways for this compound
The synthesis of this compound from 4-bromo-2-methylacetophenone can be accomplished through several reductive amination protocols.
Reductive Amination Approaches
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. bu.edu It typically involves the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.
The Leuckart reaction is a classic method for the reductive amination of ketones using ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. wikipedia.org The reaction is typically carried out at elevated temperatures. wikipedia.org
The mechanism when using ammonium formate involves the initial formation of an imine from the ketone and ammonia (B1221849) (generated from the decomposition of ammonium formate). The formate ion then acts as a hydride donor to reduce the imine to the final amine. wikipedia.org When formamide is used, it can act as both the amine source and the reducing agent, often proceeding through a formylated amine intermediate that is subsequently hydrolyzed.
| Reagent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Ammonium formate | 160-180 | 6-12 | 50-70 |
| Formamide/Formic acid | 150-170 | 8-16 | 55-75 |
This table presents representative data compiled from various synthetic procedures for similar compounds.
Catalytic hydrogenation offers a cleaner and often more efficient alternative to the Leuckart reaction. This method typically involves a two-step, one-pot process where the ketone first reacts with ammonia or a source of ammonia (like ammonium acetate) to form an imine or enamine in equilibrium. This intermediate is then immediately hydrogenated in the presence of a metal catalyst and a hydrogen source.
Commonly used catalysts include palladium on carbon (Pd/C) and platinum dioxide (PtO₂, Adam's catalyst). The reaction is typically carried out under a hydrogen atmosphere at varying pressures. The choice of catalyst, solvent, and reaction conditions can significantly influence the reaction's efficiency and selectivity.
An alternative approach involves the initial conversion of the ketone to its oxime by reaction with hydroxylamine (B1172632). The isolated oxime is then subjected to catalytic hydrogenation to yield the primary amine. This method can sometimes offer better yields and purer products.
| Catalyst | Hydrogen Pressure (psi) | Solvent | Temperature (°C) | Typical Yield (%) |
| 10% Pd/C | 50-100 | Methanol/Ammonia | 25-50 | 80-95 |
| PtO₂ | 40-60 | Ethanol (B145695)/Acetic Acid | 25-40 | 85-98 |
This table presents representative data compiled from various synthetic procedures for similar compounds.
Metal Hydride Reductions (e.g., LiAlH₄, NaBH₄)
Metal hydrides are powerful reducing agents widely employed in organic synthesis for the conversion of various functional groups into amines. The synthesis of this compound can be achieved through the reduction of suitable precursors like oximes or nitro compounds.
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing oximes to primary amines. quora.comstackexchange.com In this context, the corresponding ketoxime, 1-(4-bromo-2-methylphenyl)ethan-1-one oxime, serves as a direct precursor. The reaction involves the nucleophilic addition of a hydride ion to the carbon of the C=N bond, followed by reductive cleavage of the N-O bond to yield the desired primary amine. echemi.com Due to its high reactivity, LiAlH₄ reactions are typically conducted in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).
Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally incapable of reducing nitro groups on its own. However, its reducing power can be significantly enhanced by the addition of transition metal salts. Systems such as NaBH₄/NiCl₂ or NaBH₄/FeCl₂ are effective for the reduction of nitroalkenes. This combination generates highly active reducing species, potentially nickel or iron borides, which catalyze the reduction of the nitro group and the carbon-carbon double bond of a nitropropene intermediate to afford the saturated primary amine.
Nitropropene and Oxime Intermediate Routes
Two classical routes to primary amines involve the preparation and subsequent reduction of oxime or nitro-containing intermediates. These pathways offer reliable methods for installing the desired amino functionality.
The oxime route begins with the ketone precursor, 1-(4-bromo-2-methylphenyl)ethan-1-one. This ketone can be readily converted to its corresponding oxime by reaction with hydroxylamine hydrochloride in the presence of a base like pyridine (B92270) or sodium acetate. orgsyn.org The resulting 1-(4-bromo-2-methylphenyl)ethan-1-one oxime is then subjected to reduction. As mentioned previously, strong hydride reagents like LiAlH₄ are highly effective for this transformation, converting the oxime directly to this compound. quora.comechemi.com
The nitropropene route offers an alternative C-C bond-forming strategy. This pathway typically starts with an aldehyde, in this case, 4-bromo-2-methylbenzaldehyde. A Henry reaction (or nitroaldol reaction) between the aldehyde and a nitroalkane, such as nitroethane, in the presence of a base, yields a β-nitro alcohol. wikipedia.orgorganic-chemistry.org This intermediate is often dehydrated, sometimes in situ, to form the corresponding nitroalkene, 1-(4-bromo-2-methylphenyl)-2-nitroprop-1-ene. The final step is the reduction of this nitroalkene. This transformation requires a powerful reducing agent, like LiAlH₄, which concurrently reduces both the nitro group to an amine and the alkene double bond to a single bond, thereby furnishing the target saturated amine.
Friedel-Crafts Acylation and Subsequent Transformations in the Synthesis of Aryl Ketone Precursors
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a direct method for introducing an acyl group onto an aromatic ring, thereby creating aryl ketone precursors. masterorganicchemistry.comchemguide.co.uk This strategy is highly effective for the synthesis of this compound, starting from the readily available 1-bromo-3-methylbenzene (m-bromotoluene).
In this synthetic approach, 1-bromo-3-methylbenzene is treated with an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride (B1165640), in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). sigmaaldrich.comsavemyexams.com The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring. The substitution is directed by the existing methyl and bromo groups. The activating, ortho-, para-directing methyl group and the deactivating, ortho-, para-directing bromo group guide the incoming acyl group primarily to the position para to the methyl group and ortho to the bromo group, yielding 1-(4-bromo-2-methylphenyl)ethan-1-one as the major product.
Once the key aryl ketone precursor is synthesized, it can be converted into the final amine product through several transformations, as detailed in other sections. For instance, it can be reacted with a methyl Grignard reagent (CH₃MgBr) to form the tertiary alcohol, 2-(4-bromo-2-methylphenyl)propan-2-ol, which is a substrate for the Ritter reaction. google.com Alternatively, the ketone can be converted to its oxime and subsequently reduced. orgsyn.org The Friedel-Crafts acylation is advantageous because it avoids polyalkylation, a common side reaction in Friedel-Crafts alkylations, as the resulting ketone is deactivated towards further substitution. masterorganicchemistry.com
Palladium-Catalyzed Cross-Coupling Reactions for Aryl Ring Functionalization
While direct palladium-catalyzed amination to form a sterically hindered tertiary amine like this compound is challenging, palladium-catalyzed cross-coupling reactions are invaluable tools for the functionalization of the aryl ring during the synthesis of advanced precursors. These reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, allow for the precise introduction of substituents onto the aromatic core, offering modularity in synthetic design.
For instance, a synthetic strategy could involve a precursor like 1,4-dibromo-2-methylbenzene. One of the bromine atoms could serve as a handle for a palladium-catalyzed reaction to introduce a different functional group or build a more complex carbon skeleton. Alternatively, a boronic acid derivative could be synthesized and used in a Suzuki coupling.
However, a more direct application in the context of synthesizing the target molecule is less common than the classical routes like Friedel-Crafts acylation or the Ritter reaction. The primary utility of cross-coupling would be in creating diverse analogs of the target compound by modifying the aromatic ring, rather than constructing the core 2-aminopropyl side chain itself. The development of specialized ligands and catalysts continues to expand the scope of these reactions, potentially enabling more direct routes to complex amines in the future. acs.org
Multi-Step Synthesis from Readily Available Starting Materials
A practical and convergent multi-step synthesis for this compound can be designed starting from common laboratory chemicals like 1-bromo-3-methylbenzene. One of the most logical pathways involves the formation of a tertiary alcohol intermediate followed by amination via the Ritter reaction.
A Plausible Synthetic Route:
Friedel-Crafts Acylation: The synthesis commences with the electrophilic acylation of 1-bromo-3-methylbenzene with acetyl chloride using aluminum chloride as the catalyst. This step selectively forms the key intermediate, 1-(4-bromo-2-methylphenyl)ethan-1-one .
Grignard Reaction: The ketone is then treated with a Grignard reagent, methylmagnesium bromide (CH₃MgBr), in an anhydrous ether solvent. This nucleophilic addition to the carbonyl group, followed by an acidic workup, yields the tertiary alcohol, 2-(4-bromo-2-methylphenyl)propan-2-ol . chemicalbook.com
Ritter Reaction: The final step involves the conversion of the tertiary alcohol to the target primary amine. The Ritter reaction is employed for this transformation, where the alcohol is treated with a nitrile, such as acetonitrile (CH₃CN), in the presence of a strong acid like concentrated sulfuric acid. openochem.org This reaction proceeds through a stable tertiary carbocation intermediate, which is trapped by the nitrile to form a nitrilium ion. Subsequent hydrolysis of the nitrilium ion affords an N-substituted amide, which is then hydrolyzed under the acidic conditions to yield the final product, This compound . rsc.org
This multi-step sequence leverages well-established and high-yielding reactions to efficiently construct the target molecule from simple, commercially available precursors.
Process Optimization and Green Chemistry Considerations in Synthesis
In modern pharmaceutical and chemical manufacturing, the principles of green chemistry are paramount for developing sustainable, efficient, and environmentally benign synthetic processes. nih.govmdpi.com The synthesis of this compound offers several opportunities for process optimization and the application of greener methodologies, focusing on waste reduction, use of safer chemicals, and improved energy efficiency. jddhs.com
Key areas for optimization include minimizing the use of hazardous reagents and solvents, improving atom economy, and exploring catalytic alternatives to stoichiometric reagents. For example, in the Friedel-Crafts acylation step, replacing the stoichiometric AlCl₃ catalyst, which generates significant aqueous waste during workup, with a recyclable solid acid catalyst could greatly improve the environmental profile of the process.
Similarly, the choice of reducing agent is critical. While LiAlH₄ is effective, it is highly reactive and requires strict anhydrous conditions. Exploring catalytic hydrogenation for the reduction of nitroalkene or oxime intermediates could offer a safer and greener alternative, often proceeding with higher atom economy and generating less waste.
Exploration of Solvent Effects and Reaction Conditions
The selection of solvents and the fine-tuning of reaction conditions are critical factors in optimizing a synthetic process for yield, purity, and sustainability. Solvents often constitute the largest mass component of a reaction mixture and are a primary source of waste in the chemical industry. jddhs.com
In the synthesis of this compound, solvent choice impacts multiple stages. For the Friedel-Crafts acylation, traditional solvents like dichloromethane or nitrobenzene (B124822) are effective but pose significant environmental and health risks. Investigating solvent-free conditions or the use of greener solvents like 2-methyl-THF or ionic liquids can mitigate these issues.
A significant green improvement can be made in the Ritter reaction. The classical approach uses stoichiometric amounts of highly corrosive concentrated sulfuric acid. rsc.org Recent research has demonstrated that the reaction can be effectively catalyzed by more sustainable alternatives. A notable example is the use of a reusable Lewis acidic deep eutectic solvent (DES) composed of iron(III) chloride hexahydrate (FeCl₃·6H₂O) and glycerol. rsc.orgresearchgate.net This system allows the efficient amidation of tertiary alcohols under milder, aerobic conditions, delivering high yields and enabling the recycling of the catalytic medium, which drastically reduces the environmental footprint compared to the traditional protocol. rsc.orgresearchgate.net
The table below summarizes the effect of different catalysts on the Ritter reaction, highlighting the move towards greener alternatives.
| Catalyst/Reagent | Typical Conditions | Yield | Green Chemistry Considerations |
|---|---|---|---|
| Conc. H₂SO₄ (Stoichiometric) | Acetonitrile, low temperature | Moderate to Good | Corrosive, generates large amounts of acidic waste, hazardous. |
| FeCl₃·6H₂O/Glycerol DES (Catalytic) | Acetonitrile, 40 °C, aerobic | High (up to 98%) | Reusable catalyst system, mild conditions, reduced waste, non-corrosive. rsc.orgresearchgate.net |
| Fe(ClO₄)₃·H₂O (Catalytic) | Solvent-free, 80 °C | Low (requires anhydride promoter) | Solvent-free potential, but may require additives and high temperatures. rsc.org |
By systematically exploring solvent effects and adopting modern, greener catalytic systems, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable.
Development of Catalytic Systems for Enhanced Efficiency
The synthesis of sterically hindered amines, such as this compound, presents significant challenges due to the steric congestion around the nitrogen atom. This congestion can impede traditional synthetic methods, leading to low yields and the need for harsh reaction conditions. To overcome these limitations, significant research has been directed towards the development of highly efficient transition-metal catalytic systems.
One of the most effective methods for synthesizing primary amines from carbonyl compounds is catalytic reductive amination. kanto.co.jp Iridium-based catalysts, in particular, have shown excellent practicality for this transformation, allowing for the synthesis of primary, secondary, and tertiary amines under mild conditions. kanto.co.jp The precursor ketone for the target compound, 1-(4-bromo-2-methylphenyl)ethan-1-one, possesses a substituent at the ortho position, which is known to decrease reaction yields due to steric hindrance. kanto.co.jp Advanced iridium catalysts have been specifically designed to address this issue. For instance, while a standard catalyst might show reduced efficacy, catalysts with modified phosphine-amine (PA) ligands (e.g., Ir-PA2, Ir-PA3) demonstrate higher reactivity and can significantly improve yields for bulky or ortho-substituted substrates. kanto.co.jp
These advanced catalytic systems often operate with high substrate-to-catalyst molar ratios (S/C), making them highly efficient and suitable for large-scale production. kanto.co.jp The reaction typically utilizes a hydrogen source, such as formic acid, and can be performed in a variety of solvents under moderate temperatures.
Another powerful strategy for forming the C-N bond in hindered anilines is the palladium-catalyzed C-N cross-coupling reaction. acs.org Advances in the design of biarylphosphine ligands have enabled the N-arylation of highly challenging, sterically demanding primary amines. acs.org While this approach would involve coupling a pre-formed 2-aminopropan-2-yl fragment with a 1,4-dibromo-2-methylbenzene derivative, it showcases the power of modern catalytic systems to forge bonds in sterically congested environments under mild conditions. acs.org
Table 1: Representative Iridium Catalysts for Reductive Amination of Sterically Hindered Ketones
| Catalyst | Ligand Type | Substrate Type | Typical Improvement |
| Ir-PA1 | Phosphine-Amine | General Ketones | Good general activity |
| Ir-PA2 | Modified Phosphine-Amine | Bulky / ortho-Substituted | Higher reactivity and yield |
| Ir-PA3 | Modified Phosphine-Amine | Bulky / ortho-Substituted | Higher reactivity and yield |
| This table is illustrative of catalyst types and their applications based on analogous reactions described in the literature. kanto.co.jp |
Stereoselective Synthesis of Enantiopure this compound
The production of this compound as a single enantiomer is of significant interest, as the biological activity of chiral molecules often resides in only one of their enantiomeric forms. wikipedia.org Stereoselective synthesis aims to produce the desired stereoisomer with high purity, employing methods such as chiral auxiliaries or biocatalytic transformations. wikipedia.orgnih.gov
Application of Chiral Auxiliaries and Reagents
A well-established and reliable method for the asymmetric synthesis of chiral amines is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction, after which it is removed. wikipedia.org
For the synthesis of chiral primary amines, Ellman's tert-butanesulfinamide is among the most effective and widely used chiral auxiliaries. osi.lvacs.org The synthesis proceeds via a three-step sequence:
Condensation: The prochiral ketone, 1-(4-bromo-2-methylphenyl)ethan-1-one, is condensed with either (R)- or (S)-tert-butanesulfinamide. This reaction is typically catalyzed by a Lewis acid, such as titanium(IV) ethoxide, to form the corresponding N-tert-butanesulfinyl ketimine.
Diastereoselective Reduction: The C=N bond of the sulfinyl ketimine is then reduced. The bulky tert-butanesulfinyl group effectively shields one face of the imine, directing the hydride reagent to attack from the less hindered face. This results in a highly diastereoselective reduction, forming the sulfinamide. Common reducing agents for this step include sodium borohydride.
Auxiliary Cleavage: The final step involves the removal of the chiral auxiliary by acidic hydrolysis. Treatment with a strong acid, such as hydrochloric acid in a protic solvent, cleaves the N-S bond to release the desired chiral primary amine as its hydrochloride salt, with the auxiliary being recoverable. wikipedia.org
This methodology is highly versatile and provides access to either enantiomer of the target amine in high enantiomeric purity, simply by selecting the corresponding (R)- or (S)-enantiomer of the chiral auxiliary. acs.org
Table 2: General Scheme for Chiral Amine Synthesis Using tert-Butanesulfinamide Auxiliary
| Step | Transformation | Typical Reagents & Conditions |
| 1 | Imine Formation | (R)- or (S)-tert-butanesulfinamide, Ti(OEt)₄, THF, reflux |
| 2 | Diastereoselective Reduction | NaBH₄, THF, 0 °C to room temperature |
| 3 | Auxiliary Removal | HCl in Methanol or Dioxane, room temperature |
| This table outlines a general procedure based on established methods for analogous substrates. wikipedia.orgosi.lv |
Biocatalytic Transformations (e.g., Transaminase-Mediated Synthesis)
Biocatalysis has emerged as a powerful and green alternative to traditional chemical synthesis, offering exceptional selectivity under mild conditions. diva-portal.org Transaminases (TAms), also known as amine transaminases (ATAs), are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. frontiersin.org This capability makes them ideal for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov
The synthesis of enantiopure this compound can be achieved by the reductive amination of the corresponding ketone, 1-(4-bromo-2-methylphenyl)ethan-1-one, using a stereocomplementary pair of (R)- and (S)-selective transaminases. The reaction requires an amine donor, such as L-alanine or isopropylamine, which is typically used in excess to drive the reaction equilibrium towards product formation. frontiersin.org
The substrate scope of natural transaminases is vast, and research has shown their effectiveness for the amination of various substituted acetophenones. diva-portal.org While steric hindrance from the ortho-methyl group on the substrate can sometimes pose a challenge for wild-type enzymes, protein engineering techniques like directed evolution and rational design have been successfully employed to enhance enzyme stability, activity, and substrate acceptance for bulky molecules. frontiersin.org For example, variants of the transaminase from Chromobacterium violaceum have demonstrated increased specific activity towards a range of 4'-substituted acetophenones. diva-portal.org This suggests that a suitable transaminase could be identified or engineered for the efficient and highly enantioselective synthesis of the target compound.
Table 3: Biocatalytic Amination of Substituted Acetophenones using Amine Dehydrogenases (AmDHs)
| Entry | Substrate (Acetophenone Derivative) | Enzyme | Conversion (%) |
| 1 | para-Methylacetophenone | Ch1-AmDH / Rs-PhAmDH | 9 |
| 2 | meta-Fluoroacetophenone | Ch1-AmDH / Rs-PhAmDH | 43 |
| Data adapted from studies on analogous substrates, demonstrating the applicability of biocatalysts for the transformation of substituted acetophenones. researchgate.net Note: This table uses AmDH data as an illustration of biocatalytic amination of similar substrates. Transaminases (TAms) are also highly effective for these transformations. |
Chemical Reactivity and Derivatization of 2 4 Bromo 2 Methylphenyl Propan 2 Amine
Reactivity of the Aromatic Ring System
The benzene (B151609) ring in 2-(4-Bromo-2-methylphenyl)propan-2-amine is substituted with three groups: a bromine atom, a methyl group, and a 2-aminopropan-2-yl group. The nature and position of these substituents significantly influence the ring's reactivity towards both electrophilic and nucleophilic substitution reactions. The methyl and aminopropyl groups are electron-donating, thus activating the ring towards electrophilic attack, while the bromine atom is deactivating. masterorganicchemistry.com
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. msu.edu The rate and regioselectivity of these reactions are controlled by the existing substituents. For this compound, the powerful activating and ortho-, para-directing effects of the alkyl and aminoalkyl groups dominate over the deactivating, yet also ortho-, para-directing, bromo substituent.
The directing effects of the substituents are as follows:
-C(CH₃)₂NH₂ (2-aminopropan-2-yl group) at C1: Strongly activating and ortho-, para-directing.
-CH₃ (methyl group) at C2: Activating and ortho-, para-directing.
-Br (bromo group) at C4: Deactivating but ortho-, para-directing.
Considering the positions of these groups, the incoming electrophile (E⁺) will preferentially substitute at the positions most activated and sterically accessible. The positions ortho and para to the activating groups are C3, C5, and C6. The combined directing influence points towards positions C3 and C5 as the most probable sites for electrophilic attack.
Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.comlibretexts.org
| Reaction Type | Typical Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-(4-Bromo-2-methyl-5-nitrophenyl)propan-2-amine and 2-(4-Bromo-2-methyl-3-nitrophenyl)propan-2-amine |
| Bromination | Br₂, FeBr₃ | 2-(3,4-Dibromo-2-methylphenyl)propan-2-amine and 2-(4,5-Dibromo-2-methylphenyl)propan-2-amine |
| Sulfonation | Fuming H₂SO₄ | 5-Bromo-3-(2-aminopropan-2-yl)-4-methylbenzenesulfonic acid and 2-Bromo-4-(2-aminopropan-2-yl)-3-methylbenzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(5-Bromo-3-(2-aminopropan-2-yl)-4-methylphenyl)ethan-1-one |
Nucleophilic Aromatic Substitution (NAS) involves the replacement of a leaving group, such as a halogen, on an aromatic ring by a nucleophile. masterorganicchemistry.com The classic addition-elimination (SNAr) mechanism requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orglibretexts.org
The aromatic ring of this compound is substituted with electron-donating groups, which destabilize the anionic intermediate required for the SNAr mechanism. Consequently, direct displacement of the bromo substituent by common nucleophiles (such as OH⁻, OR⁻, or NH₃) under standard conditions is highly unfavorable.
Alternative pathways for NAS on unactivated aryl halides exist, such as the elimination-addition (benzyne) mechanism, which requires extremely strong bases like sodium amide (NaNH₂). youtube.com However, the viability of this pathway depends on the availability of protons ortho to the leaving group. In this molecule, a proton is available at C3, making the formation of a benzyne (B1209423) intermediate theoretically possible, though such reactions often require harsh conditions and may lead to a mixture of products.
Transformations of the Amine Functional Group
The primary amine moiety, -NH₂, is a versatile functional group that serves as a key site for a wide range of chemical transformations. Its nucleophilic character allows for reactions with various electrophiles, enabling the synthesis of a diverse array of derivatives.
The lone pair of electrons on the nitrogen atom of the primary amine makes it an effective nucleophile. It readily reacts with acylating, sulfonylating, and carbamoylating agents to form stable amide, sulfonamide, and urea (B33335) derivatives, respectively.
Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields N-acyl derivatives (amides).
Sulfonamidation: Reaction with sulfonyl chlorides, typically in the presence of a base like pyridine (B92270), produces sulfonamides. This reaction is exemplified in the synthesis of macitentan, where a sulfamide (B24259) is formed from a related amine. acs.org
Carbamoylation: Reaction with isocyanates leads to the formation of substituted ureas, while reaction with carbamoyl (B1232498) chlorides yields carbamates.
| Reaction Type | Electrophilic Reagent | Product Class | General Product Structure |
|---|---|---|---|
| Acylation | Acetyl chloride (CH₃COCl) | Amide | N-(2-(4-bromo-2-methylphenyl)propan-2-yl)acetamide |
| Sulfonamidation | Benzenesulfonyl chloride (C₆H₅SO₂Cl) | Sulfonamide | N-(2-(4-bromo-2-methylphenyl)propan-2-yl)benzenesulfonamide |
| Carbamoylation (Urea formation) | Phenyl isocyanate (C₆H₅NCO) | Urea | 1-(2-(4-bromo-2-methylphenyl)propan-2-yl)-3-phenylurea |
The primary amine can undergo alkylation and arylation to form secondary and tertiary amines.
Alkylation: Direct alkylation with alkyl halides is a common method but can be difficult to control, often resulting in over-alkylation to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. Reductive amination, which involves reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled route to secondary and tertiary amines.
Arylation: The formation of a C-N bond with an aryl group can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves a palladium catalyst and a suitable ligand to couple the amine with an aryl halide or triflate.
Primary amines react with aldehydes or ketones in a reversible, acid-catalyzed condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlumenlearning.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). chemistrysteps.comlibretexts.org The formation of imines is generally most efficient under mildly acidic conditions (pH ~5). lumenlearning.com This reaction is a cornerstone in synthetic chemistry for creating C=N bonds and serves as a pathway to other functional groups, as imines can be readily reduced to secondary amines. masterorganicchemistry.com The reaction of this compound with an aldehyde like benzaldehyde (B42025) would yield the corresponding N-benzylidene imine.
The mechanism proceeds through the following key steps:
Nucleophilic attack of the amine on the carbonyl carbon. youtube.com
Proton transfer to form a neutral carbinolamine intermediate. libretexts.org
Protonation of the hydroxyl group to make it a good leaving group (water). lumenlearning.com
Elimination of water to form a positively charged iminium ion. libretexts.org
Deprotonation to yield the neutral imine product. libretexts.org
Chemistry of the Tertiary Alkyl Chain
The propan-2-amine moiety, featuring a primary amine attached to a tertiary carbon, is a key site for chemical modification. Its reactivity is characteristic of primary aliphatic amines, allowing for a variety of functional group interconversions.
Functional Group Interconversions and Modifications at the Propan-2-amine Moiety
The primary amine of this compound is nucleophilic and can readily participate in several fundamental organic transformations.
N-Acylation: The amine can be acylated to form amides. This is typically achieved by reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base. This transformation is one of the most widely researched reactions in organic chemistry due to the prevalence of the amide bond in biology and materials science. researchgate.net Advanced methods have also been developed for the palladium-catalyzed N-acylation of amines using carboxylic acids, which proceeds through the cleavage of a C-N bond. nih.govorganic-chemistry.org
N-Alkylation: The amine can undergo alkylation to yield secondary and tertiary amines. This reaction typically involves alkyl halides, where the amine acts as a nucleophile. wikipedia.org Modern methods also utilize alcohols as alkylating agents in the presence of transition metal catalysts (e.g., Ru, Ir) through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.gov This strategy is highly atom-efficient, producing water as the only byproduct. nih.gov For industrial applications, alcohols are often the preferred alkylating agents over alkyl halides. wikipedia.org
Reaction with Nitrous Acid: Like other primary aliphatic amines, the propan-2-amine moiety can react with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid. msu.edu However, unlike primary aromatic amines which form relatively stable diazonium salts, primary aliphatic amines yield highly unstable diazonium species that readily decompose, often leading to a mixture of products including carbocations that can undergo substitution and elimination. msu.edu
Coupling Reactions for Extended Molecular Architectures
The bromo-substituent on the phenyl ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the synthesis of extended molecular structures.
Suzuki-Miyaura Cross-Coupling Reactions Involving the Bromo-Substituent
The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds between organohalides and organoboron compounds. nih.gov For a substrate like this compound, the reaction presents specific challenges. The presence of a substituent (ortho-methyl group) adjacent to the bromine atom introduces steric hindrance, which can impede the oxidative addition step in the catalytic cycle. beilstein-journals.org Furthermore, the unprotected primary amine can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. nih.gov
Despite these challenges, successful Suzuki-Miyaura couplings have been developed for sterically hindered and unprotected ortho-bromoanilines. nih.gov These reactions often require specialized catalytic systems to achieve high yields. Research has shown that preformed palladacycles, such as CataCXium A, in combination with specific bases like cesium carbonate (Cs₂CO₃), are highly effective for these challenging substrates. nih.gov The choice of solvent also plays a critical role, with 2-methyltetrahydrofuran (B130290) (2-MeTHF) demonstrating superior results in some cases. nih.gov These optimized conditions have proven effective for coupling a wide variety of boronic esters, including those with aryl, heteroaromatic, alkenyl, and alkyl groups, to unprotected ortho-bromoanilines. nih.govresearchgate.net A study on the Suzuki coupling of 4-bromo-2-methylaniline (B145978) with various aryl boronic acids demonstrated that the reaction proceeds effectively, suggesting that the electronic and steric properties of this ring system are amenable to this transformation. mdpi.comresearchgate.net
| Aryl Bromide Substrate (Analogue) | Boronic Ester/Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Bromoaniline | 4-(tert-Butyl)phenylboronic acid pinacol (B44631) ester | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF | 80 | 95 | nih.gov |
| 2-Bromo-4-fluoroaniline | 4-(tert-Butyl)phenylboronic acid pinacol ester | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF | 80 | 85 | nih.gov |
| 2-Bromo-4-nitroaniline | 4-Methylphenylboronic acid pinacol ester | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF | 80 | 87 | nih.gov |
| 4-Bromo-2-methylaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene (B28343)/H₂O | 90 | Moderate | mdpi.comresearchgate.net |
Other Metal-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira)
Beyond the Suzuki-Miyaura reaction, the bromo-substituent can participate in other significant palladium-catalyzed transformations.
Mizoroki-Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.org This reaction is a cornerstone of C-C bond formation. organic-chemistry.org For sterically hindered substrates like this compound, high temperatures and stable, bulky phosphine (B1218219) ligands are often necessary to overcome the slow oxidative addition step and ensure catalyst longevity. mdpi.com The reaction is typically performed in the presence of a palladium catalyst and a base. organic-chemistry.org The versatility of the Heck reaction allows for the use of a wide variety of alkenes, enabling the synthesis of complex olefinic structures. mdpi.com
Sonogashira Coupling: The Sonogashira reaction is a highly efficient method for coupling aryl halides with terminal alkynes, creating C(sp²)–C(sp) bonds. organic-chemistry.org The classic protocol employs a palladium catalyst, a copper(I) cocatalyst, and an amine base. organic-chemistry.orgmdpi.com The amine substituent on the target molecule could potentially serve as the base, although external amines like triethylamine (B128534) or diisopropylamine (B44863) are commonly used. organic-chemistry.orgnih.gov The steric hindrance from the ortho-methyl group may require more reactive catalyst systems or harsher conditions. researchgate.net To prevent the undesired homocoupling of terminal alkynes (Glaser coupling), copper-free Sonogashira protocols have been developed and are often preferred. researchgate.net
| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent | Reference |
|---|---|---|---|---|---|
| Heck Reaction | Alkenes (e.g., Styrene, Acrylates) | Pd(OAc)₂, PdCl₂, or Palladacycles with Phosphine Ligands | Et₃N, K₂CO₃, NaOAc | DMF, Toluene, Acetonitrile (B52724) | wikipedia.orgorganic-chemistry.org |
| Sonogashira Coupling | Terminal Alkynes (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI (cocatalyst) | Et₃N, i-Pr₂NH | Toluene, THF, DMF | organic-chemistry.orgmdpi.com |
Advanced Spectroscopic and Structural Characterization of 2 4 Bromo 2 Methylphenyl Propan 2 Amine and Its Derivatives
Solid-State Structural Elucidation
The arrangement of molecules in the solid state dictates many of a material's bulk properties. X-ray crystallography stands as the definitive method for determining this three-dimensional architecture.
Single crystal X-ray diffraction is the gold standard for unambiguously determining the molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. For 2-(4-Bromo-2-methylphenyl)propan-2-amine, obtaining suitable single crystals would be the first critical step.
While the specific crystal structure for the title compound is not publicly documented, analysis of related structures, such as (5-Bromo-2-methylphenyl)(4-ethoxyphenyl)methanone, provides insight into the expected geometry of the substituted phenyl ring. nih.gov The crystal structure of D-amphetamine sulfate (B86663) also offers a model for the conformation and packing of phenethylamine-type molecules.
A hypothetical crystallographic analysis of this compound would precisely measure the C-Br, C-N, and C-C bond lengths and the torsion angles defining the orientation of the propan-2-amine side chain relative to the aromatic ring. It would be expected that the benzene (B151609) ring itself is largely planar, with the substituents (bromo, methyl) and the side chain extending from it. The tetrahedral geometry of the tertiary carbon atom (C2 of the propane (B168953) chain) would also be confirmed.
Table 1: Predicted Key Structural Parameters from a Hypothetical X-ray Diffraction Analysis
| Parameter | Expected Value/Feature | Rationale/Comparison |
|---|---|---|
| C-Br Bond Length | ~1.90 Å | Typical for C(sp²)-Br bonds in aromatic systems. |
| C-N Bond Length | ~1.47 Å | Standard for C(sp³)-N single bonds in amines. mdpi.com |
| Phenyl Ring | Planar | Aromatic system characteristic. |
The crystal packing of this compound would be stabilized by a network of non-covalent interactions. The primary amine group (-NH₂) is a key functional group, capable of acting as a hydrogen bond donor.
Hydrogen Bonding : It is anticipated that the amine protons would form intermolecular N-H···N or N-H···Br hydrogen bonds, linking molecules into chains, sheets, or more complex three-dimensional networks. mdpi.comnih.gov In crystal structures of similar primary amines like amphetamine sulfate, extensive hydrogen bonding involving the amine group is a dominant feature of the crystal packing. nih.gov
Halogen Bonding : The bromine atom on the phenyl ring is a potential halogen bond donor. researchgate.net It can interact with electron-rich atoms, such as the nitrogen of an adjacent amine group (C-Br···N). This type of directional interaction is increasingly recognized as a significant tool for crystal engineering and can influence the supramolecular architecture. nih.govnih.govrsc.org
π-π Stacking : The electron-rich aromatic rings could engage in π-π stacking interactions. Depending on the relative orientation of the molecules, these could be face-to-face or offset arrangements. Such interactions are observed in the crystal structures of various substituted phenylethylamine derivatives, contributing to crystal stability. mdpi.com
Solution-State Spectroscopic Characterization
Spectroscopic methods are vital for confirming the molecular structure and understanding its behavior and conformation in solution.
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule.
¹H NMR : The proton NMR spectrum of this compound is predicted to show several distinct signals. The aromatic region would display signals for the three protons on the phenyl ring. Due to their differing environments, they would likely appear as a doublet, a singlet (or narrowly split doublet), and a doublet. The methyl group attached to the ring (-CH₃) would produce a sharp singlet. The two methyl groups on the propan-2-amine side chain are equivalent and would appear as a strong singlet integrating to six protons. The primary amine protons (-NH₂) would typically appear as a broad singlet, with a chemical shift that can be concentration and solvent dependent.
¹³C NMR : The carbon NMR spectrum would show distinct signals for each unique carbon atom. The aromatic region would contain six signals, with the carbon attached to the bromine atom (C-Br) being significantly influenced by the halogen's electronegativity and heavy atom effect. The ortho-methyl carbon, the two equivalent aliphatic methyl carbons, and the tertiary carbon bearing the amine group would also have characteristic chemical shifts. For comparison, in 2-bromo-2-methylpropane, the carbon attached to the bromine appears around 66 ppm, while the methyl carbons are around 35 ppm. docbrown.info Aromatic carbons in similar structures show a range of shifts between 115 and 150 ppm. nih.govspectrabase.comchemicalbook.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |
|---|---|---|---|
| Aromatic CH (ortho to Br) | ~7.3-7.5 | ~120-125 | d |
| Aromatic CH (ortho to Me) | ~7.0-7.2 | ~128-132 | d |
| Aromatic CH (meta to both) | ~7.1-7.3 | ~130-135 | s or dd |
| Ar-C H₃ | ~2.2-2.4 | ~18-22 | s |
| C(CH₃)₂ | ~1.4-1.6 | ~28-32 | s |
| NH ₂ | ~1.5-2.5 (variable) | - | br s |
| C -Br | - | ~118-122 | - |
| C -CH₃ | - | ~135-140 | - |
| C (CH₃)₂ | - | ~50-55 | - |
2D NMR : Techniques like COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling relationships, confirming the connectivity within the aromatic spin system. NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions, providing crucial information about the solution-state conformation, such as the preferred orientation of the propan-2-amine side chain relative to the ortho-methyl group.
Vibrational spectroscopy provides a molecular "fingerprint" based on the vibrations of chemical bonds.
FT-IR Spectroscopy : The IR spectrum would be dominated by characteristic absorption bands. The N-H stretching of the primary amine group is expected to appear as a medium-intensity doublet in the 3300-3500 cm⁻¹ region. Aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹. The aromatic C=C ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range. A C-Br stretching band would be found at lower wavenumbers, typically in the 500-650 cm⁻¹ range. Studies on analogous compounds like 2-bromo-4-methyl-phenylamine support these assignments. nih.govnih.gov
Raman Spectroscopy : Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, often give strong Raman signals. The C-Br stretch is also typically Raman active.
Table 3: Predicted Principal Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| N-H Stretch (asymmetric/symmetric) | 3300-3500 | Medium | Weak |
| Aromatic C-H Stretch | 3000-3100 | Medium-Weak | Medium-Strong |
| Aliphatic C-H Stretch | 2850-2980 | Strong | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Strong |
| N-H Bend (scissoring) | 1590-1650 | Medium | Weak |
| C-N Stretch | 1020-1250 | Medium | Medium |
UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule.
UV-Vis Spectroscopy : The UV-Vis absorption spectrum of this compound in a solvent like ethanol (B145695) or acetonitrile (B52724) is expected to show absorptions characteristic of a substituted benzene chromophore. These arise from π → π* electronic transitions. Typically, substituted phenyl rings show a strong absorption band (the E2-band) around 200-230 nm and a weaker, more structured band (the B-band) around 260-290 nm. The presence of the bromo, methyl, and aminoalkyl substituents will cause slight shifts (bathochromic or hypsochromic) in these absorption maxima compared to unsubstituted benzene.
Fluorescence Spectroscopy : Many phenylethylamine and aniline (B41778) derivatives exhibit fluorescence. nih.govmdpi.com Upon excitation at a wavelength corresponding to its absorption maximum, this compound may exhibit fluorescence. The emission wavelength would be longer than the excitation wavelength (Stokes shift). The fluorescence quantum yield and emission maximum can be sensitive to solvent polarity. ucf.edunih.gov The presence of the heavy bromine atom could potentially decrease fluorescence intensity through intersystem crossing, but this is not always the case. The specific fluorescence properties would need to be determined experimentally.
High-Resolution Mass Spectrometry for Molecular Identification and Reaction Pathway Intermediates
High-resolution mass spectrometry (HRMS) stands as a cornerstone analytical technique for the unambiguous identification of this compound and the elucidation of its synthetic pathway. By providing exact mass measurements with high accuracy and precision, HRMS allows for the determination of elemental compositions, a critical step in structural confirmation. This section delves into the application of HRMS for the molecular identification of the target compound and the characterization of key intermediates formed during its synthesis.
The molecular formula of this compound is C10H14BrN. The presence of bromine, with its two abundant isotopes (79Br and 81Br in an approximate 1:1 ratio), results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass-to-charge units (m/z). This distinctive isotopic signature is a key diagnostic feature in the identification of brominated compounds.
Molecular Identification by HRMS
In high-resolution mass spectrometry, the protonated molecule of this compound, [M+H]+, would be observed. The theoretical exact masses for the protonated isotopic peaks are crucial for confirmation.
| Ion Formula | Isotope | Theoretical m/z |
| [C10H1579BrN]+ | 79Br | 228.0437 |
| [C10H1581BrN]+ | 81Br | 230.0416 |
This is an interactive data table. You can sort and filter the data.
The fragmentation pattern of this compound in tandem mass spectrometry (MS/MS) provides further structural information. Based on the fragmentation of analogous phenethylamine (B48288) and amphetamine compounds, key fragmentation pathways can be predicted. A primary fragmentation would likely involve the cleavage of the C-C bond alpha to the nitrogen atom, leading to the loss of the tert-butylamine (B42293) group and the formation of a stable benzylic cation.
Identification of Reaction Pathway Intermediates
The synthesis of this compound typically proceeds through a reductive amination pathway, starting from a ketone precursor. HRMS is invaluable for identifying and characterizing the intermediates in this process, ensuring the reaction is proceeding as expected and identifying any potential impurities.
A common synthetic route starts with 2-methylacetophenone, which is first brominated to yield 1-(4-bromo-2-methylphenyl)ethanone (B1291378). This ketone is a key intermediate.
Intermediate 1: 1-(4-Bromo-2-methylphenyl)ethanone
The mass spectrum of this precursor ketone would also exhibit the characteristic bromine isotopic pattern. The molecular ion peaks would be observed at m/z values corresponding to its elemental formula, C9H9BrO.
| Ion Formula | Isotope | Theoretical m/z |
| [C9H979BrO]+• | 79Br | 211.9837 |
| [C9H981BrO]+• | 81Br | 213.9816 |
This is an interactive data table. You can sort and filter the data.
A major fragment in the mass spectrum of 1-(4-bromo-2-methylphenyl)ethanone would be the loss of a methyl group ([M-CH3]+), resulting in the corresponding acylium ion.
The ketone is then typically converted to an imine or oxime intermediate before reduction to the final amine.
Intermediate 2: N-(1-(4-bromo-2-methylphenyl)ethylidene)hydroxylamine (Oxime Intermediate)
The formation of an oxime intermediate is a common strategy in reductive amination. The HRMS of this intermediate would confirm the incorporation of the hydroxylamine (B1172632) moiety.
| Ion Formula | Isotope | Theoretical m/z |
| [C9H1079BrNO]+• | 79Br | 226.9946 |
| [C9H1081BrNO]+• | 81Br | 228.9925 |
This is an interactive data table. You can sort and filter the data.
The subsequent reduction of the imine or oxime intermediate yields the final product, this compound. By monitoring the disappearance of the intermediate's molecular ion and the appearance of the product's molecular ion using HRMS, the progress of the reaction can be accurately tracked.
Theoretical and Computational Chemistry Studies of 2 4 Bromo 2 Methylphenyl Propan 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules. For 2-(4-bromo-2-methylphenyl)propan-2-amine, such studies would provide invaluable insights into its geometry, stability, and electronic structure.
Density Functional Theory (DFT) for Geometry Optimization, Conformational Analysis, and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of many-body systems. The application of DFT to this compound would enable the precise determination of its most stable three-dimensional arrangement (geometry optimization). Furthermore, DFT calculations could map out its conformational possibilities and shed light on its electronic properties, such as the distribution of electron density and the energies of its molecular orbitals. As of now, no specific DFT studies on this compound have been published.
Ab Initio Methods for High-Level Energetic and Property Calculations
Ab initio methods, which are based on first principles of quantum mechanics without the use of experimental data, offer a higher level of theoretical accuracy. These methods would be crucial for obtaining precise energetic information and other molecular properties of this compound. Such high-level calculations could serve to benchmark the results from DFT and provide a more refined understanding of the molecule's intrinsic characteristics. To date, the scientific literature lacks any reports of ab initio calculations performed on this specific compound.
Analysis of Molecular Structure and Conformation
The spatial arrangement of atoms and the rotational freedom around single bonds define the conformation of a molecule, which in turn influences its physical and chemical properties.
Conformational Energy Landscape and Rotational Barrier Analysis
A thorough conformational analysis of this compound would involve exploring the potential energy surface to identify stable conformers and the energy barriers that separate them. This would include an analysis of the rotation around the bond connecting the propan-2-amine group to the phenyl ring. Such an investigation would reveal the preferred spatial orientation of the bulky substituents and the energetic cost of moving between different conformations. Currently, there is no available research detailing the conformational energy landscape or rotational barriers for this molecule.
Theoretical Investigation of Tautomeric Equilibria in Related Amine-Containing Structures
Tautomerism, the chemical equilibrium between two or more interconvertible constitutional isomers, is a possibility for molecules containing amine groups. A theoretical study could explore the potential for tautomeric forms of this compound and determine their relative stabilities. While this is a recognized area of study for many amine-containing compounds, no specific theoretical investigations into the tautomeric equilibria of this particular molecule have been documented.
Electronic Properties and Chemical Reactivity Descriptors
The electronic properties of a molecule are key to understanding its reactivity. Chemical reactivity descriptors, derived from computational methods, can predict how a molecule will interact with other chemical species. For this compound, these descriptors could highlight regions of the molecule that are susceptible to electrophilic or nucleophilic attack. The absence of computational studies means that a quantitative analysis of its electronic properties and reactivity remains an open area for future research.
Frontier Molecular Orbital (HOMO/LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in these interactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key to understanding how a molecule interacts with other species. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.netripublication.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly influenced by the electron-donating amine and methyl groups. The bromine atom, with its lone pairs, would also contribute significantly to the HOMO electron density. Conversely, the LUMO is anticipated to be distributed over the aromatic ring's anti-bonding π* orbitals.
The HOMO-LUMO energy gap provides insight into the molecule's stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. ripublication.com Computational calculations, typically using DFT with a basis set like B3LYP/6-311++G(d,p), can predict these energy values. researchgate.net While specific experimental data for the title compound is not available, analysis of similar halogenated amphetamines suggests the HOMO-LUMO gap would be a key determinant of its charge transfer characteristics. researchgate.netorientjchem.org
Table 1: Predicted Frontier Molecular Orbital Energies for Aromatic Amines This table presents typical, illustrative values for compounds structurally related to this compound, as specific data for the title compound is not available in the cited literature.
| Compound Analogue | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| 4-Bromoaniline | -5.68 | -0.89 | 4.79 |
| 2-Methylaniline (o-Toluidine) | -5.32 | -0.55 | 4.77 |
| Amphetamine | -5.81 | 0.25 | 6.06 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. aimspress.com It is an invaluable tool for predicting and understanding how a molecule will interact with other charged species, such as receptors or reactants. chemrxiv.orgnih.gov The MEP map is color-coded to represent different electrostatic potential values on the molecule's surface. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential. mdpi.com
In the case of this compound, an MEP map would reveal several key features:
Negative Potential: The most intense region of negative potential (red) would be concentrated around the nitrogen atom of the amine group due to its lone pair of electrons. This site represents the primary center for protonation and hydrogen bond acceptance. The bromine atom would also exhibit a region of negative potential.
Positive Potential: Regions of positive potential (blue) would be located around the hydrogen atoms of the amine group and, to a lesser extent, the hydrogen atoms of the methyl groups. These sites are favorable for interactions with nucleophiles or hydrogen bond acceptors.
Aromatic Ring: The phenyl ring would display a complex potential distribution, with the π-electron cloud generally creating a region of negative potential above and below the plane of the ring, making it susceptible to interactions with cations.
MEP analysis is crucial for understanding non-covalent interactions, which are central to drug-receptor binding. The electrostatic complementarity between a ligand and its binding site is a key driver of molecular recognition. rsc.org
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method that examines the electronic structure of a molecule in terms of localized bonds, lone pairs, and anti-bonding orbitals. mendeley.com It provides a detailed picture of charge transfer and intramolecular interactions by quantifying the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. rsc.orgnih.gov The strength of these interactions is measured by the second-order perturbation energy, E(2).
π → π Interactions:* Delocalization of π-electrons within the phenyl ring is a primary stabilizing feature.
n → σ Interactions:* A significant interaction would be the donation of electron density from the nitrogen lone pair (n) to the anti-bonding orbitals (σ*) of adjacent C-C and C-H bonds.
σ → σ Interactions:* Interactions between the filled σ-bonding orbitals and empty σ*-antibonding orbitals of the alkyl side chain and methyl groups would also contribute to the molecule's conformational stability.
These delocalization events lead to a more stable electronic configuration and can influence the molecule's geometry and reactivity. nih.gov The NBO analysis provides a quantitative basis for understanding the electronic effects of the bromo, methyl, and propan-2-amine substituents on the phenyl ring.
Table 2: Illustrative NBO E(2) Interaction Energies for Substituted Phenethylamine (B48288) Analogs This table shows representative E(2) values for interaction types expected in this compound, based on general principles and data from similar molecular systems. Specific calculated values for the title compound are not available in the literature.
| Donor NBO | Acceptor NBO | Interaction Type | Estimated E(2) (kcal/mol) |
|---|---|---|---|
| π(C1-C6) | π(C2-C3) | Intra-ring π-delocalization | ~15-25 |
| LP(1) N | σ(C-Calpha) | Lone Pair Hyperconjugation | ~2-5 |
| σ(C-H) | σ*(C-Cring) | Alkyl-Ring Hyperconjugation | ~1-3 |
Reaction Mechanism Elucidation through Computational Simulations and Transition State Analysis
Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing researchers to map out the entire energy landscape of a chemical transformation. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This is particularly useful for understanding the synthesis of complex molecules like substituted phenethylamines. acs.org
For the synthesis of this compound, computational simulations could be used to:
Evaluate different synthetic routes: For instance, comparing the energetics of a nucleophilic substitution pathway versus a reductive amination pathway.
Identify the transition state (TS): The TS is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. Frequency calculations are used to confirm a true TS, which is characterized by a single imaginary frequency corresponding to the atomic motion along the reaction coordinate.
Calculate activation energies: The energy difference between the reactants and the transition state determines the kinetic feasibility of a reaction.
Such studies provide atomic-level detail about bond-breaking and bond-forming processes that are not directly observable through experimental means. acs.org
Prediction of Spectroscopic Parameters and Validation Against Experimental Data
Computational methods, particularly DFT, can accurately predict various spectroscopic parameters, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. nih.gov These theoretical predictions are invaluable for validating experimental results, assigning spectral peaks, and confirming molecular structures. oup.com
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental spectra to confirm structural assignments.
IR Spectroscopy: The vibrational frequencies and intensities can be calculated, yielding a theoretical IR spectrum. While calculated frequencies are often systematically overestimated, they can be scaled by an appropriate factor to achieve excellent agreement with experimental data, allowing for a detailed assignment of vibrational modes. orientjchem.org
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. mdpi.com This allows for the prediction of the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks observed in a UV-Vis spectrum. rsc.org
When experimental data is available, this comparison serves as a robust validation of both the synthesized structure and the computational model used.
Theoretical Structure-Activity Relationships and Ligand-Target Interactions
This compound belongs to the phenethylamine class, many of which interact with biological targets like monoamine transporters (MATs). nih.govwikipedia.org Computational modeling is a cornerstone of modern drug discovery and is used to explore these ligand-target interactions at a chemical level. researchgate.net
Molecular docking is a primary technique used to predict the binding mode of a ligand within the active site of a protein. This method places the ligand in various orientations and conformations within the binding pocket and scores them based on a function that estimates the binding affinity. For the title compound, docking studies into a MAT like the dopamine (B1211576) transporter (DAT) or serotonin (B10506) transporter (SERT) could reveal:
Binding Pose: The specific orientation of the molecule within the binding site. Key interactions, such as hydrogen bonds between the amine group and polar residues (e.g., aspartate), or π-π stacking between the phenyl ring and aromatic residues (e.g., phenylalanine, tyrosine), would be identified.
Binding Energy: The calculated free energy of binding (ΔG_bind), typically in kcal/mol, provides an estimate of the ligand's affinity for the target. A more negative value indicates a stronger interaction.
These computational models help in understanding the structure-activity relationships (SAR) that govern how substitutions on the phenethylamine scaffold—such as the bromo and methyl groups—influence binding affinity. researchgate.netnih.gov For example, the position and nature of the halogen can significantly impact binding selectivity across different transporters. nih.gov These theoretical insights focus purely on the chemical and energetic aspects of the binding event itself.
Role As a Synthetic Intermediate and Chemical Biology Applications
Precursor in the Synthesis of Complex Organic Molecules and Scaffolds
The structure of 2-(4-Bromo-2-methylphenyl)propan-2-amine makes it a versatile precursor for the synthesis of more complex organic molecules. The primary amine group is a key reactive site, allowing for a variety of transformations. For instance, it can undergo N-alkylation, acylation, and condensation reactions to introduce new functional groups and build larger molecular scaffolds. The presence of the bromine atom on the aromatic ring opens up possibilities for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, which are fundamental in the construction of complex aryl structures.
The synthesis of related 1-arylpropan-2-amines has been achieved through methods like the Wacker-Tsuji oxidation of allylbenzenes followed by biotransamination, highlighting a pathway to chiral amines which are crucial in pharmaceutical synthesis. researchgate.net While a specific synthetic route for this compound is not detailed in readily available literature, analogous syntheses of substituted phenylpropanamines often involve the reductive amination of a corresponding ketone precursor. In this case, the precursor would be 2-(4-bromo-2-methylphenyl)propan-2-one.
The table below outlines potential synthetic transformations for which this compound could serve as a precursor, based on the known reactivity of its functional groups.
| Reaction Type | Reagents and Conditions | Potential Product Class |
| N-Alkylation | Alkyl halide, base | Secondary or tertiary amines |
| N-Acylation | Acyl chloride or anhydride (B1165640) | Amides |
| Reductive Amination | Aldehyde or ketone, reducing agent | Secondary or tertiary amines |
| Suzuki Coupling | Boronic acid, Palladium catalyst, base | Biaryl compounds |
| Buchwald-Hartwig Amination | Amine, Palladium catalyst, base | Diaryl amines |
Development of Chemical Probes for Molecular Interaction Studies
Chemical probes are small molecules used to study and manipulate biological systems by selectively binding to a specific protein or other biomolecule. youtube.com The development of such probes is crucial for understanding disease pathways and for drug discovery. The structure of this compound contains features that could be valuable in the design of chemical probes.
The brominated phenyl ring is of particular interest. Bromine atoms can engage in halogen bonding, a non-covalent interaction that can contribute to the affinity and selectivity of a ligand for its target protein. Furthermore, the presence of a bromine atom provides a handle for further functionalization, allowing for the attachment of reporter groups such as fluorophores or biotin, which are used to detect and isolate the target of the probe.
For example, in the development of inhibitors for bromodomains, a class of proteins that recognize acetylated lysine (B10760008) residues and are implicated in cancer and inflammation, brominated fragments have been identified as starting points. nih.gov While not directly involving this compound, this research highlights the utility of the bromophenyl moiety in designing ligands with specific binding properties. The selectivity of a chemical probe is paramount, and the substitution pattern on the aromatic ring of this compound could be systematically varied to optimize binding to a target protein. nih.gov
Mechanistic Insights into Ligand-Target Interactions through the Study of Chemical Analogs and Derivatives
Understanding how a ligand binds to its biological target is fundamental to medicinal chemistry and drug design. The synthesis and study of chemical analogs of a lead compound is a common strategy to gain mechanistic insights into these interactions. By systematically modifying the structure of a molecule and observing the effect on its binding affinity and selectivity, researchers can map the key interactions between the ligand and the target.
Derivatives of this compound could be synthesized to probe the steric and electronic requirements of a binding pocket. For instance, the methyl group could be replaced with other alkyl groups of varying sizes to investigate steric tolerance. The bromine atom could be moved to other positions on the phenyl ring or replaced with other halogens to study the impact of halogen bonding and electronic effects on binding.
The primary amine group can also be derivatized to explore additional interactions. For example, converting the amine to an amide would introduce a hydrogen bond donor and acceptor, which could form new interactions with the target protein. Studies on related compounds, such as N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, have utilized such modifications to explore their binding modes with target proteins through molecular docking studies. mdpi.com This approach allows for a detailed understanding of the structure-activity relationship (SAR) and can guide the design of more potent and selective ligands.
Applications in Material Science and Fine Chemical Synthesis as a Building Block
In material science and fine chemical synthesis, building blocks are relatively simple molecules that can be used to construct larger, more complex structures with desired properties. enamine.net this compound possesses the characteristics of a useful building block due to its bifunctionality.
The primary amine group is a versatile handle for introducing this molecule into larger structures. For example, it can be reacted with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The properties of these polymers could be tuned by the presence of the bromo- and methyl-substituted phenyl group.
The bromine atom on the phenyl ring is another key feature that enhances its utility as a building block. As mentioned earlier, it can participate in a variety of cross-coupling reactions. This allows for the incorporation of the this compound unit into conjugated polymers or other advanced materials. In fine chemical synthesis, this compound can serve as an intermediate in multi-step syntheses of pharmaceuticals, agrochemicals, and other specialty chemicals. ncert.nic.in The ability to perform orthogonal reactions at the amine and the bromine atom provides synthetic flexibility and allows for the efficient construction of complex target molecules.
Conclusion and Future Research Directions in 2 4 Bromo 2 Methylphenyl Propan 2 Amine Chemistry
Summary of Current Academic Understanding and Research Gaps
The current academic understanding of 2-(4-Bromo-2-methylphenyl)propan-2-amine is largely inferred from the broader knowledge of substituted phenethylamines and amphetamine analogs. wikipedia.orgwikipedia.org It is recognized primarily as a structural analog of various psychoactive compounds, and its synthesis is achievable through established organic chemistry reactions. However, specific research focused solely on this compound is sparse.
Key Areas of Understanding:
Structural Analogy: It is structurally related to a class of compounds known for their effects on the central nervous system. nih.govresearchgate.net
Synthetic Accessibility: Its synthesis can be approached through multi-step sequences involving bromination of a toluene (B28343) derivative followed by functionalization to introduce the propan-2-amine side chain.
Identified Research Gaps:
Limited Pharmacological Data: There is a significant lack of published data on the specific biological activities of this compound.
Physicochemical Characterization: Detailed studies on its solid-state properties, polymorphism, and stability are not readily available.
Reaction Kinetics and Mechanisms: The kinetics and mechanisms of its formation and potential transformations have not been thoroughly investigated.
Toxicological Profile: A comprehensive toxicological assessment is absent from the current literature.
Emerging Synthetic Methodologies and Catalytic Innovations for its Production
Traditional synthetic routes to compounds like this compound often involve harsh reagents and multiple steps. However, recent advancements in organic synthesis offer more efficient and sustainable alternatives.
Emerging synthetic strategies revolve around the late-stage functionalization of simpler precursors and the use of advanced catalytic systems for C-N bond formation. nih.govmit.edu Palladium- and copper-catalyzed cross-coupling reactions, for instance, have become powerful tools for the synthesis of anilines and their derivatives. nih.govnih.gov For a sterically hindered amine like this compound, the development of new ligands for these metal catalysts is crucial to overcome the steric hindrance and achieve high yields. nih.gov
Furthermore, nickel-catalyzed amination reactions are emerging as a cost-effective and powerful alternative to palladium-based systems, showing excellent functional group tolerance and reactivity with a broad range of substrates. mit.eduacs.org The application of these modern catalytic methods could significantly streamline the synthesis of this compound, making it more accessible for further research.
| Catalytic System | Precursors | Key Advantages |
| Palladium-based Catalysts | Aryl halides and amines | High efficiency, broad substrate scope. nih.gov |
| Copper-based Catalysts | Aryl halides and amines | Lower cost than palladium, effective for sterically hindered partners. nih.gov |
| Nickel-based Catalysts | Aryl chlorides, sulfamates, etc. | Air-stable precatalysts, compatibility with weak bases. mit.edu |
Opportunities for Advanced Spectroscopic and Computational Research to Elucidate Complex Chemical Phenomena
The structural complexity of this compound presents a rich area for investigation using advanced spectroscopic and computational techniques. A combined approach of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, for example, can provide deep insights into its three-dimensional structure and dynamic behavior in solution. diva-portal.orgmdpi.comnih.gov
Advanced Spectroscopic Techniques:
2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC can be employed to unambiguously assign all proton and carbon signals, providing a detailed map of the molecule's connectivity.
Nuclear Overhauser Effect (NOE) Spectroscopy: Quantitative NOE measurements can reveal through-space proximities between atoms, offering crucial information for determining the preferred conformation of the molecule in solution. diva-portal.org
Solid-State NMR (ssNMR): This technique can be used to study the structure and dynamics of the compound in its solid form, providing insights into crystal packing and polymorphism.
Computational Chemistry Approaches:
Density Functional Theory (DFT): DFT calculations can be used to predict the optimized molecular geometry, vibrational frequencies (for comparison with IR and Raman spectra), and NMR chemical shifts. researchgate.netresearchgate.netacs.org This can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's electronic structure.
Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of the molecule over time, providing insights into its flexibility and interactions with its environment.
Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the electron density distribution and characterize the nature of chemical bonds and non-covalent interactions within the molecule.
Potential for Novel Chemical Applications in Advanced Materials and Specialized Chemical Products
The unique combination of a halogen atom and a bulky amine group on an aromatic scaffold makes this compound a promising building block for the synthesis of novel materials and specialized chemicals. minakem.com
Potential Applications in Advanced Materials:
Flame Retardants: Brominated compounds are well-known for their flame-retardant properties. researchgate.netresearchgate.net This compound could be incorporated into polymer backbones or used as an additive to enhance the fire resistance of materials. The bromine atom can act as a radical scavenger in the gas phase during combustion, thereby inhibiting the flame propagation.
Functional Polymers: The amine group can serve as a reactive handle for polymerization or for grafting onto existing polymer chains, leading to materials with tailored properties such as altered solubility, thermal stability, or surface characteristics.
Halogen Bonding Scaffolds: The bromine atom can participate in halogen bonding, a directional non-covalent interaction that is increasingly being used in crystal engineering and the design of supramolecular assemblies. nih.gov This could enable the construction of novel liquid crystals, gels, and other functional materials.
Potential in Specialized Chemical Products:
Pharmaceutical Intermediates: Substituted phenethylamines are a cornerstone of medicinal chemistry. wikipedia.orgnih.govresearchgate.net The bromine atom on this compound provides a site for further functionalization through cross-coupling reactions, allowing for the rapid generation of a library of derivatives for biological screening. Bromine is a common feature in many modern pharmaceuticals, contributing to enhanced efficacy and metabolic stability. tethyschemical.comnih.gov
Agrochemicals: The development of new pesticides and herbicides often involves the exploration of novel chemical scaffolds. The unique substitution pattern of this molecule could lead to the discovery of new agrochemically active compounds.
Corrosion Inhibitors: Aromatic amines are known to be effective corrosion inhibitors for various metals. The specific electronic and steric properties of this compound could make it a candidate for protecting metal surfaces from corrosion.
Q & A
Q. What are the primary synthetic routes for 2-(4-Bromo-2-methylphenyl)propan-2-amine, and how can reaction conditions be optimized?
The compound can be synthesized via bromination and amination pathways. For example, bromination of a precursor like 2-methylphenylpropan-2-amine followed by regioselective bromination at the para position yields the target compound . Reductive amination of 4-bromo-2-methylbenzaldehyde with a suitable amine source (e.g., ammonium acetate) under hydrogenation conditions is another route. Optimization involves adjusting parameters such as temperature (60–100°C), solvent polarity (e.g., ethanol or THF), and catalyst selection (e.g., palladium on carbon for hydrogenation) .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm the aromatic substitution pattern and amine group presence.
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 228.0 for CHBrN).
- X-ray crystallography : For definitive structural elucidation, using software like SHELXL for refinement .
- HPLC : To assess purity (>95% is typical for research-grade material) .
Q. What structural features influence the reactivity of this compound?
The tertiary amine group facilitates nucleophilic reactions, while the bromine atom at the para position enables cross-coupling (e.g., Suzuki-Miyaura) or substitution reactions. Steric hindrance from the methyl group at the ortho position may slow electrophilic aromatic substitution but enhance regioselectivity in catalytic reactions .
Q. How can researchers prepare derivatives of this compound for structure-activity relationship (SAR) studies?
Common derivatives include:
Q. What purification strategies are effective for isolating this compound?
- Column chromatography : Use silica gel with a gradient of ethyl acetate/hexane.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
- Distillation : For liquid intermediates, though the amine’s volatility may require vacuum conditions .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield of this compound?
A factorial DoE approach can test variables:
Q. How should researchers resolve contradictions in spectral data during characterization?
Discrepancies in NMR or MS data may arise from impurities or tautomerism. Strategies include:
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Heavy atoms like bromine cause absorption effects, complicating data collection. Solutions include:
Q. What mechanisms underlie the biological activity of this compound derivatives?
Derivatives may interact with amine receptors (e.g., serotonin or dopamine receptors) due to structural similarity to neurotransmitters. For example, halogenated aryl amines exhibit antimicrobial activity by disrupting bacterial membrane integrity . Mechanistic studies require:
- Molecular docking to predict receptor binding.
- In vitro assays (e.g., MIC tests for antimicrobial activity).
Q. How can analytical methods for this compound be validated in compliance with ICH guidelines?
Validation parameters include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
